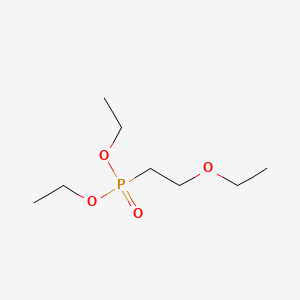

diethyl (2-ethoxyethyl)phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

diethyl (2-ethoxyethyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonic acids. This compound is characterized by the presence of a phosphonic acid group bonded to a 2-ethoxyethyl group and two ethyl ester groups. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl (2-ethoxyethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 2-ethoxyethanol in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl phosphonates, followed by desilylation upon contact with water or methanol. This method is favored due to its convenience, high yields, and mild reaction conditions .

Industrial Production Methods

In industrial settings, the production of phosphonic acid, (2-ethoxyethyl)-, diethyl ester often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and high efficiency. The use of microwave-assisted synthesis has also been explored to accelerate the reaction process and improve yields .

Chemical Reactions Analysis

Key Optimization Data (Batch vs. Flow Conditions):

| Condition | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Batch (solvent-free) | — | 190°C | 160 min | 89.2 |

| Flow (large-scale) | Acetonitrile | 160°C | 30 min | 63–88 |

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions to yield phosphonic acids or salts:

-

Acidic Hydrolysis : Produces 2-ethoxyethylphosphonic acid. Optimal conditions involve HCl (6M) at reflux for 6 hours.

-

Basic Hydrolysis : Forms sodium or potassium salts, useful in further functionalization. NaOH (2M) at 80°C achieves >90% conversion.

Transesterification

Diethyl (2-ethoxyethyl)phosphonate reacts with alcohols to form new phosphonate esters. For example:

-

Reaction : this compound + Methanol → Dimethyl (2-ethoxyethyl)phosphonate (yield: 75–85% ) under catalytic NaOMe.

Kabachnik–Fields Reaction

In the presence of nano Sb₂O₃ , the compound participates in three-component reactions with aldehydes and amines to form α-aminophosphonates:

-

Example : Reaction with 3,4-dimethoxybenzaldehyde and 2-iodo-4-trifluoromethylaniline yields 75% product under solvent-free conditions at 40°C for 40 minutes .

Catalyst Screening Data

| Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Sulfated polyborate | Solvent-free | 90°C | 5 min | 98 |

| ZnI₂ | — | Ambient | 20 min | 96 |

| Humic acid | — | 90°C | 6 hours | 94 |

Environmental and Green Chemistry Considerations

Scientific Research Applications

Agricultural Uses

Diethyl (2-ethoxyethyl) phosphonate serves as an intermediate in the synthesis of various agrochemicals. Its role includes:

- Pesticide Development: It is used in the formulation of insecticides and herbicides due to its biological activity.

- Fertilizer Component: Enhances nutrient uptake in plants when incorporated into fertilizers.

Pharmaceutical Applications

The compound has been studied for its potential as a cholinesterase inhibitor, which can have significant implications in medicine:

- Neuropharmacology: Research indicates that diethyl (2-ethoxyethyl) phosphonate can inhibit acetylcholinesterase, leading to increased acetylcholine levels. This property is crucial in treating conditions like Alzheimer's disease and myasthenia gravis .

- Drug Development: Its structural similarities to other bioactive compounds make it a candidate for further pharmaceutical investigations.

Chemical Research

In chemical research, diethyl (2-ethoxyethyl) phosphonate is utilized as a reagent:

- Synthesis of Phosphonates: It acts as a building block for creating more complex organophosphorus compounds.

- Material Science Applications: The compound's properties are explored in developing new materials with specific optical or electronic characteristics .

Case Study 1: Cholinesterase Inhibition

A study conducted on the effects of diethyl (2-ethoxyethyl) phosphonate demonstrated its ability to inhibit cholinesterase activity in vitro. The results indicated a significant increase in acetylcholine levels, suggesting potential therapeutic benefits for neurodegenerative diseases. The study highlighted the compound's selectivity and potency compared to other known inhibitors.

Case Study 2: Agricultural Efficacy

Research evaluating the efficacy of diethyl (2-ethoxyethyl) phosphonate as an insecticide showed promising results against common agricultural pests. Field trials indicated that formulations containing this compound led to a marked reduction in pest populations while maintaining safety profiles for beneficial insects.

Mechanism of Action

The mechanism of action of phosphonic acid, (2-ethoxyethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by chelating metal ions required for enzymatic function. This inhibition can lead to various biological effects, including antiviral and anticancer activities.

Comparison with Similar Compounds

diethyl (2-ethoxyethyl)phosphonate can be compared with other similar compounds, such as:

- Phosphonic acid, (2-propoxyethyl)-, diethyl ester

- Phosphonic acid, (2-butoxyethyl)-, diethyl ester

- Phosphonic acid, (2-hexyloxyethyl)-, diethyl ester

These compounds share similar structural features but differ in the length and nature of the alkoxy group. The unique properties of phosphonic acid, (2-ethoxyethyl)-, diethyl ester, such as its specific reactivity and applications, make it distinct from its analogs .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling diethyl (2-ethoxyethyl)phosphonate in laboratory settings?

- Methodological Answer : Prior to synthesis or handling, conduct a hazard analysis using guidelines such as Prudent Practices in the Laboratory (National Academies Press, 2011). Key risks include skin/eye irritation (XI hazard symbol) and potential reactivity with oxidizing agents. Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with inert absorbents and dispose via certified hazardous waste protocols .

Q. What synthetic routes are effective for preparing this compound, and how is purity ensured?

- Methodological Answer : Common methods include Michaelis-Arbusov or Reformatsky-type reactions, where trialkyl phosphites react with halogenated intermediates (e.g., 2-ethoxyethyl bromide). Post-synthesis, purify via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane). Validate purity using GC-MS (>97% purity threshold) and confirm structural integrity via 31P NMR (δ range: 20–30 ppm for phosphonates) .

Q. How is 31P NMR spectroscopy utilized to characterize this compound?

- Methodological Answer : Acquire 31P NMR spectra with proton decoupling to eliminate 1H-31P coupling artifacts. Expect a singlet in the δ 20–30 ppm range for the phosphonate group. Compare with reference spectra (e.g., diethyl phosphonate, δ ~25 ppm) and validate using coupling constants (e.g., 3JPH ~10–15 Hz for P-O-CH2 groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer : Systematically vary parameters:

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in Michaelis-Arbusov reactions.

- Catalyst : Use Lewis acids (e.g., ZnCl2) to accelerate phosphonate ester formation.

- Temperature : Elevated temperatures (60–80°C) reduce reaction time but may increase side products. Monitor via TLC and optimize using Design of Experiments (DoE) frameworks .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. MS) for this compound analogs?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC/GC-MS to rule out impurities.

- Step 2 : Reconcile 1H/13C NMR assignments with computational predictions (DFT calculations for chemical shifts).

- Step 3 : Cross-validate using alternative techniques (e.g., IR for functional groups, X-ray crystallography for ambiguous structures) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to assess activation barriers for SN2 pathways.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., solvation shells in DMF vs. THF).

- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with experimental reaction rates .

Q. How do structural modifications (e.g., ethoxy vs. methyl groups) influence the material compatibility of this compound in polymer applications?

- Methodological Answer :

- Migration Studies : Use LC-MS to quantify leaching from polymers into food simulants (e.g., 10% ethanol).

- Thermal Stability : Analyze via TGA/DSC to assess decomposition thresholds (>200°C typical for phosphonates).

- Compatibilizers : Incorporate co-monomers (e.g., PET or PEF) to enhance adhesion and reduce phase separation .

Properties

CAS No. |

5191-35-5 |

|---|---|

Molecular Formula |

C8H19O4P |

Molecular Weight |

210.21 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-2-ethoxyethane |

InChI |

InChI=1S/C8H19O4P/c1-4-10-7-8-13(9,11-5-2)12-6-3/h4-8H2,1-3H3 |

InChI Key |

JNZRUWKRHMAGTE-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCP(=O)(OCC)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.